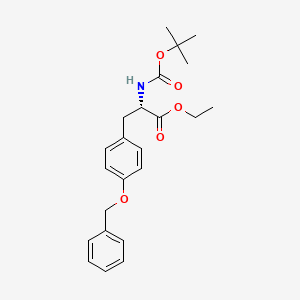
ビリルビン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bilirubin is a red-orange compound that occurs in the normal catabolic pathway that breaks down heme in vertebrates. This catabolism is a necessary process in the body’s clearance of waste products that arise from the destruction of aged or abnormal red blood cells . Bilirubin is responsible for the yellow color of healing bruises and the yellow discoloration in jaundice .
科学的研究の応用
Bilirubin plays a key role in early diagnosis, prognosis, and prevention of liver diseases. It is used as a biomarker for hemolysis and liver function . In addition, bilirubin has been shown to have antioxidant and anti-inflammatory effects, making it a potential therapeutic molecule for conditions such as cardiovascular disease, diabetes, and obesity/metabolic syndrome . Bilirubin also exerts immunomodulation by inhibiting the complement cascade, altering the phagocytic and antigen-presenting function of macrophages, and suppressing the Th1 effector response .
作用機序
Target of Action
Bilirubin, a metabolic product of heme, has been recently recognized as a metabolic hormone that drives gene transcription by nuclear receptors . Its primary targets include nuclear receptors and various cell types in the body, particularly immune cells . It also targets the PPARα nuclear receptor transcription factor, which regulates fatty acid oxidation and peroxisomal function to maintain cellular homeostasis .
Mode of Action
Bilirubin interacts with its targets by binding directly to the PPARα nuclear receptor transcription factor . This interaction drives gene transcription, influencing various metabolic and inflammatory pathways . In addition, bilirubin exerts its effects by disturbing the normal functioning of neuronal cells .
Biochemical Pathways
Bilirubin is formed by the breakdown of heme present in hemoglobin, myoglobin, cytochromes, catalase, peroxidase, and tryptophan pyrrolase . The production of biliverdin from heme is the first major step in the catabolic pathway, after which the enzyme biliverdin reductase performs the second step, producing bilirubin from biliverdin .
Pharmacokinetics
Bilirubin is a highly-hydrophobic tetrapyrrole which binds to plasma albumin. It is conjugated in the liver to glucuronic acid, and the water-soluble glucuronides are excreted in urine and bile . In the bloodstream, unconjugated bilirubin binds to albumin to facilitate its transport to the liver. Once in the liver, glucuronic acid is added to unconjugated bilirubin by the enzyme glucuronyl transferase, forming conjugated bilirubin, which is soluble .
Result of Action
The action of bilirubin results in various physiological effects. Within the physiologic range, bilirubin has cytoprotective and beneficial metabolic effects . At high levels, it is potentially toxic . Elevated levels of bilirubin in the bloodstream can lead to jaundice, characterized by a yellowing of the skin and eyes .
Action Environment
The action of bilirubin can be influenced by various environmental factors. For instance, mutations in the microsomal glycosyltransferase (UGT) system, which is normally responsible for conjugating bilirubin, can lead to elevated bilirubin serum concentrations . Furthermore, conditions associated with increased red cell turnover such as intramedullary or intravascular hemolysis can enhance bilirubin formation .
準備方法
Bilirubin is primarily produced in the body through the breakdown of heme. The heme molecule is stripped from the hemoglobin molecule, and then passes through various processes of porphyrin catabolism . The production of biliverdin from heme is the first major step in the catabolic pathway, after which the enzyme biliverdin reductase performs the second step, producing bilirubin from biliverdin . Industrial production methods for bilirubin involve the synthesis of stable standard solutions for assay calibration, which can be prepared in a range of concentrations and buffered at physiological pH .
化学反応の分析
Bilirubin undergoes several types of chemical reactions, including oxidation and reduction. It may be oxidized by a chemical compound such as vanadate or the enzyme bilirubin oxidase to biliverdin, which subsequently oxidizes to initially purple and then colorless products . The Van den Bergh reaction is a chemical reaction used to measure bilirubin levels in blood, where bilirubin reacts with diazotised sulphanilic acid to produce purple-colored azobilirubin .
類似化合物との比較
Bilirubin is similar to other bile pigments such as biliverdin, which is its immediate precursor in the heme catabolic pathway . Unlike biliverdin, which is polar and excreted intact across the liver, bilirubin is nonpolar and requires glucuronidation for transhepatic transport . Bilirubin is unique in its ability to act as a powerful antioxidant and immunomodulator, which distinguishes it from other similar compounds .
特性
CAS番号 |
143863-88-1 |
|---|---|
分子式 |
C176H271N53O54 |
分子量 |
3993.36 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-O-tert-butyl 5-O-[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B1147023.png)
![13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl} Baccatin III](/img/structure/B1147024.png)







